Indol-6-yl vs. Indol-5-yl Regioisomer: Binding Affinity Divergence in 5-HT3 Antagonist Pharmacophore
The indole substitution position is a decisive driver of receptor affinity. In a head-to-head comparison of indole-oxadiazole 5-HT3 antagonists, the indol-6-yl isomer exhibited a pKi value of 8.2 (Ki ≈ 6.3 nM) at the rat entorhinal cortex 5-HT3 receptor, whereas the corresponding indol-5-yl isomer showed a pKi of 7.4 (Ki ≈ 39.8 nM), representing a 6.3-fold loss of affinity [1]. This demonstrates that the 6-yl attachment employed in the target compound is the preferred vector for high-affinity receptor interactions within this scaffold class.
| Evidence Dimension | 5-HT3 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Indol-6-yl regioisomer: pKi = 8.2, Ki ≈ 6.3 nM |
| Comparator Or Baseline | Indol-5-yl regioisomer: pKi = 7.4, Ki ≈ 39.8 nM |
| Quantified Difference | 6.3-fold lower affinity for the indol-5-yl isomer |
| Conditions | Radioligand binding at rat entorhinal cortex 5-HT3 receptor; [³H]BRL 43694 displacement |
Why This Matters
Confirms that the 6-yl attachment is pharmacophorically privileged; substituting the indole regioisomer yields a compound with substantially weaker target engagement, directly impacting assay reproducibility and SAR interpretation.
- [1] Swain, C.J., Baker, R., Kneen, C., Moseley, J., Saunders, J., Seward, E.M., Stevenson, G., Beer, M., Stanton, J., Watling, K. (1991). Novel 5-HT3 antagonists. Indole oxadiazoles. Journal of Medicinal Chemistry, 34(1), 140-151. doi:10.1021/jm00105a021 View Source
